Benzene, 1,4-bis(2-furfuryliminomethyl)-
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Overview
Description
Benzene, 1,4-bis(2-furfuryliminomethyl)-: is an organic compound with the molecular formula C18H16N2O2 . It is a derivative of benzene, featuring two furfuryliminomethyl groups attached to the 1 and 4 positions of the benzene ring. This compound is known for its unique structure, which combines the aromatic benzene ring with the heterocyclic furan rings, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(2-furfuryliminomethyl)- typically involves the condensation reaction between 1,4-diformylbenzene and furfurylamine . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bonds. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for Benzene, 1,4-bis(2-furfuryliminomethyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing the reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,4-bis(2-furfuryliminomethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Benzene, 1,4-bis(2-furfuryliminomethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1,4-bis(2-furfuryliminomethyl)- involves its interaction with various molecular targets. The imine groups can form covalent bonds with
Properties
CAS No. |
105482-83-5 |
---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.37 |
IUPAC Name |
N-(2-methyl-3H-furan-2-yl)-1-[4-[(2-methyl-3H-furan-2-yl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C18H20N2O2/c1-17(9-3-11-21-17)19-13-15-5-7-16(8-6-15)14-20-18(2)10-4-12-22-18/h3-8,11-14H,9-10H2,1-2H3 |
InChI Key |
XTAMEXZTNDBIEN-UHFFFAOYSA-N |
SMILES |
CC1(CC=CO1)N=CC2=CC=C(C=C2)C=NC3(CC=CO3)C |
Origin of Product |
United States |
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